3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the 1,2,4-triazole moiety, such as this one, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The wide range of biological activities associated with 1,2,4-triazole derivatives suggests that these compounds likely interact with multiple targets, leading to various physiological changes .
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-triazole derivatives, it can be inferred that these compounds likely influence multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that 1,2,4-triazole derivatives are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
The wide range of biological activities associated with 1,2,4-triazole derivatives suggests that these compounds likely induce various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the dielectric permittivity of solvents can affect the acidity of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole with tert-butylamine under specific conditions to yield the desired triazole compound . The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.
Scientific Research Applications
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-propoxy-1,2,4-triazol-3-one: Similar in structure but with a propoxy group instead of a tert-butyl group.
1,2,4-triazole: The parent compound of the triazole family, lacking the tert-butyl and methyl substitutions.
Uniqueness
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the tert-butyl and methyl groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
3-tert-butyl-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (often abbreviated as TBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBT, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TBT belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms. This structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potential of TBT and its derivatives as anticancer agents. For instance, a study involving a series of 1,2,3-triazole derivatives demonstrated their effectiveness against various cancer cell lines. The compounds were evaluated for their cytotoxicity using the SRB assay, revealing IC50 values that indicate significant antiproliferative activity.
Table 1: Anticancer Activity of TBT Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
TBT Derivative 1 | MCF-7 | 175 | |
TBT Derivative 2 | A-375 | 323 | |
TBT Derivative 3 | HeLa | 200 |
The anticancer activity of TBT is thought to be mediated through several mechanisms:
- Inhibition of Protein Kinases : Triazole compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation.
- Induction of Apoptosis : TBT may promote apoptosis in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, preventing further proliferation.
In Silico Studies
In silico assessments have been conducted to predict the pharmacokinetic properties and binding affinities of TBT derivatives to target proteins. Molecular docking studies indicated strong binding interactions with key enzymes involved in cancer metabolism and survival pathways.
Case Studies
Several case studies have reported on the biological effects of TBT:
- Study on MCF-7 and A-375 Cells : A recent investigation demonstrated that specific TBT derivatives exhibited lower IC50 values than traditional chemotherapeutics like methotrexate, suggesting enhanced potency against breast and melanoma cancers .
- Toxicity Assessments : Toxicity screening against normal cell lines (e.g., HEK-293) indicated that some TBT derivatives maintained selectivity towards cancer cells while exhibiting minimal toxicity towards healthy cells .
Properties
IUPAC Name |
3-tert-butyl-4-methyl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)5-8-9-6(11)10(5)4/h1-4H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJUFRAWTXQITK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=O)N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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